molecular formula C29H30N6O3 B1340207 Hoechst 33258 analog CAS No. 258843-62-8

Hoechst 33258 analog

Cat. No.: B1340207
CAS No.: 258843-62-8
M. Wt: 510.6 g/mol
InChI Key: QXQZJBBLMSBZHP-UHFFFAOYSA-N
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Description

Hoechst 33258 analog is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . The molecular formula of this compound is C29H30N6O3 and it has a molecular weight of 510.59 .


Synthesis Analysis

The synthesis of Hoechst 33258 analogues has been discussed in several studies . One study used a generic oligodeoxyribonucleotide microchip to determine the sequence specificity of Hoechst 33258 binding to double-stranded DNA . Another study discussed the synthesis of Hoechst 33258 analogues designed to target human tumor helicases .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . One study used NMR analysis and molecular dynamics simulations to suggest that DNA minor groove recognition in solution involves a combination of conformational selection and induced fit . Another study solved the crystal structure of the complex between the dodecamer d (CGCGAATTCGCG) and a synthetic dye molecule Hoechst 33258 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . One study used a generic oligodeoxyribonucleotide microchip to carry out massive parallel measurements of melting curves for the majority of 2080 6mer duplexes, in both the absence and presence of the Hoechst dye . Another study provided a protocol for the Hoechst Dye 33258 Assay for dsDNA .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been discussed in several studies . The dye is soluble in DMSO . The degree of binding of Hoechst 33258 to DNA and nucleohistone has been determined by equilibrium dialysis .

Mechanism of Action

The mechanism of action of Hoechst 33258 analog involves binding to the grooves in the DNA double strand, which tends to be A/T-rich . The dye exhibits specificity for A:T but not G:C base pairs . The affinity is low for two A:T base pairs, increases significantly for three, and reaches a plateau for four A:T base pairs .

Properties

IUPAC Name

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O3/c1-34-11-13-35(14-12-34)21-8-10-24-26(18-21)33-29(31-24)20-7-9-23-25(17-20)32-28(30-23)19-4-2-5-22(16-19)38-15-3-6-27(36)37/h2,4-5,7-10,16-18H,3,6,11-15H2,1H3,(H,30,32)(H,31,33)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQZJBBLMSBZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477829
Record name Hoechst 33258 analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258843-62-8
Record name Hoechst 33258 analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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